1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)-
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Overview
Description
1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and catalytic processes to achieve high yields and selectivity. For example, the use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency of pyrazole synthesis .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides and base catalysts for N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism can vary depending on the specific application and the biological target .
Comparison with Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,3-Bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Uniqueness: 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
23429-65-4 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-2-(4-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C11H14N2/c1-9-3-5-11(6-4-9)13-10(2)7-8-12-13/h3-6,8,10H,7H2,1-2H3 |
InChI Key |
CLRIEQZURAMWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C2=CC=C(C=C2)C |
Origin of Product |
United States |
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